Cas no 128811-48-3 (1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate)

1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidinone derivative widely used as an intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (2R) configuration ensures high enantioselectivity in asymmetric reactions, making it valuable for constructing complex molecular frameworks. The tert-butyl and methyl ester protecting groups enhance stability and facilitate selective deprotection under mild conditions. This compound is particularly useful in peptide and heterocycle synthesis, offering efficient control over regiochemistry and functional group compatibility. Its crystalline nature ensures ease of handling and purification, while its well-defined reactivity profile supports reproducible results in multistep syntheses.
1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate structure
128811-48-3 structure
商品名:1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
CAS番号:128811-48-3
MF:C11H17NO5
メガワット:243.25638
MDL:MFCD07783728
CID:63969
PubChem ID:11265021

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

    • Boc-D-Pyroglutamic Acid Methyl Ester
    • (R)-N-BOC-5-METHOXYCARBONYL-2-PYRROLIDINONE
    • (R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
    • Methyl (R)-N-(tert-butoxycarbonyl)pyroglutamate
    • (R)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
    • (R)-5-oxopyrrolidine-1,2-dicarboxylic acid 1-t-butyl ester 2-ethyl ester
    • (R)-5-oxopyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
    • 1-tert-butyl 2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
    • CTK3J4693
    • ethyl N-BOC-D-pyroglutamate
    • PubCh
    • SureCN476303
    • 1-Boc-5-oxo-D-proline Methyl ester
    • Boc-L-pyroglutamic acid methyl ester
    • (R)-N-(tert-butoxycarbonyl)pyroglutaMate
    • (2R)-5-oxo-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester
    • (R)-5-OXO-PYRROLIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER
    • Boc-D-pyroglutamic acid methyl ester
    • (R)-1-Tert-butyl2-Methyl5-oxopyrrolidine-1,2-dicarboxylate
    • 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
    • 128811-48-3
    • DTXSID90460558
    • EN300-7358859
    • N-BOC (D)-pyroglutamic acid methyl ester
    • (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate;Boc-D-Pyroglutamic Acid Methyl Ester
    • 1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
    • MFCD07783728
    • SCHEMBL476303
    • FNTAOUUEQHKLIU-SSDOTTSWSA-N
    • CS-0030592
    • AKOS005146326
    • AC-5691
    • A2689
    • tert-butyl (R)-2-carbomethoxy-5-oxo-pyrrolidine-1-carboxylate
    • N-Boc-D-pyroglutamic acid methyl ester
    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-
    • FD1169
    • DS-12307
    • MDL: MFCD07783728
    • インチ: InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1
    • InChIKey: FNTAOUUEQHKLIU-SSDOTTSWSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 243.110673g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 243.110673g/mol
  • 単一同位体質量: 243.110673g/mol
  • 水素結合トポロジー分子極性表面積: 72.9Ų
  • 重原子数: 17
  • 複雑さ: 344
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.209
  • ゆうかいてん: 68-69 ºC
  • ふってん: 361.6℃ at 760 mmHg
  • フラッシュポイント: 172.512℃
  • 屈折率: 1.506
  • PSA: 83.91
  • LogP: 1.02340

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB437065-25g
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, 95%; .
128811-48-3 95%
25g
€88.70 2024-04-19
abcr
AB437065-10 g
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, 95%; .
128811-48-3 95%
10g
€85.50 2023-07-18
eNovation Chemicals LLC
Y0980196-100g
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
128811-48-3 95%
100g
$250 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067590-100g
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
128811-48-3 97%
100g
¥601.00 2024-08-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R44180-100g
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
128811-48-3
100g
¥1556.0 2021-09-08
TRC
B809480-100mg
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
128811-48-3
100mg
$ 65.00 2022-06-06
abcr
AB437065-50 g
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, 95%; .
128811-48-3 95%
50g
€184.10 2023-07-18
Ambeed
A164851-10g
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
128811-48-3 97%
10g
$17.0 2025-02-24
Chemenu
CM119322-50g
Boc-D-Pyroglutamic Acid Methyl Ester
128811-48-3 95%
50g
$*** 2023-03-30
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003584-100g
Boc-D-Pyroglutamic Acid Methyl Ester
128811-48-3 >95%
100g
¥529.20 2024-07-09

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate 関連文献

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylateに関する追加情報

Introduction to 1-Tert-Butyl 2-Methyl (2R)-5-Oxopyrrolidine-1,2-Dicarboxylate

1-Tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate is a compound with the CAS number 128811-48-3. This compound belongs to the class of organic compounds known as pyrrolidine dicarboxylates, which are derivatives of pyrrolidine with two carboxylic acid groups. The compound's structure features a tert-butyl group at position 1 and a methyl group at position 2 on the pyrrolidine ring, with a ketone group at position 5. The stereochemistry at position 2 is specified as R, indicating a specific spatial arrangement of the substituents.

The synthesis of 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the tert-butyl and methyl groups. Recent studies have explored the use of enantioselective catalysis to achieve high enantiomeric excess in the synthesis of this compound, which is critical for its application in chiral resolution and asymmetric synthesis.

One of the most significant applications of this compound lies in its use as a chiral auxiliary in organic synthesis. The tert-butyl group provides steric bulk, while the methyl group introduces electronic effects, making this compound highly versatile in controlling the stereochemistry of reactions. Recent research has demonstrated its effectiveness in asymmetric induction in aldol reactions and other carbonyl additions, where it has been shown to significantly improve enantioselectivity.

In addition to its role as a chiral auxiliary, 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate has been investigated for its potential in drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Studies have shown that derivatives of this compound exhibit promising activity in inhibiting certain kinases and proteases, making it a valuable lead compound in medicinal chemistry.

The stability and reactivity of this compound are influenced by its functional groups. The dicarboxylic acid esters are prone to hydrolysis under basic conditions, but their reactivity can be modulated by varying the substituents on the pyrrolidine ring. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing and using this compound, reducing its environmental impact while maintaining its effectiveness.

From an analytical standpoint, the characterization of 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into its molecular structure and stereochemistry, ensuring high purity and consistency in commercial products.

In conclusion, 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate is a versatile and valuable compound with applications ranging from organic synthesis to drug discovery. Its unique structure and stereochemical properties make it an essential tool for researchers in various fields of chemistry. As research continues to uncover new applications and improve synthetic methods, this compound will likely remain a key player in chemical innovation.

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Amadis Chemical Company Limited
(CAS:128811-48-3)1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
A2689
清らかである:99%
はかる:500g
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